Isoiguesterin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

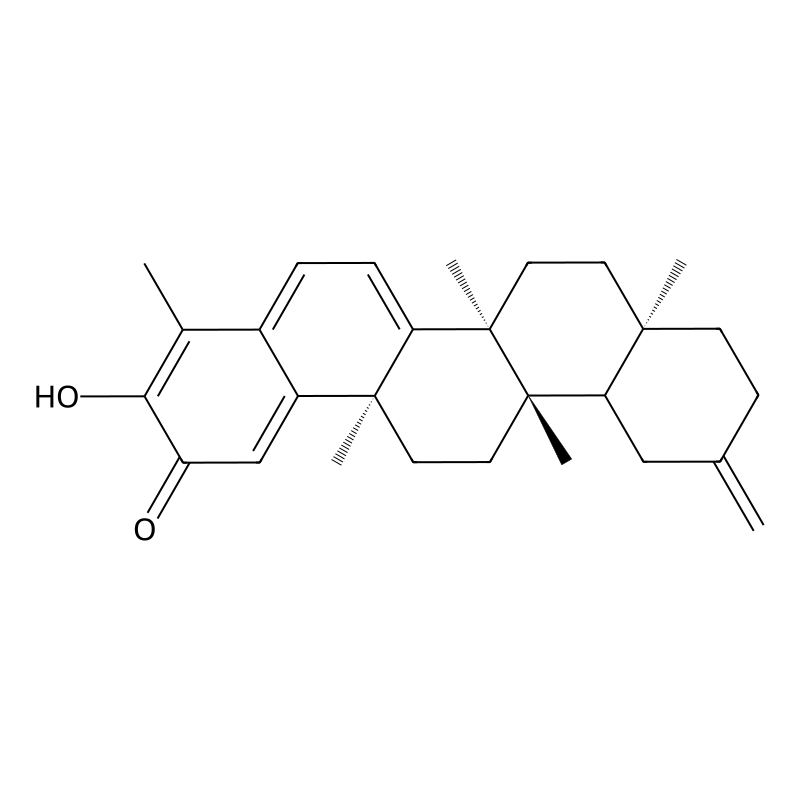

Isoiguesterin is a naturally occurring compound classified as a triterpenoid, specifically belonging to the group of pentacyclic triterpenes. It is structurally related to other sterols and is primarily derived from plant sources. Isoiguesterin has garnered attention due to its potential pharmacological properties, particularly in relation to its interactions with biological systems and its role in various therapeutic applications.

Research indicates that isoiguesterin exhibits various biological activities, including:

- Antiparasitic Activity: Isoiguesterin has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. Studies suggest that it interacts with sterol 14α-demethylase, a key enzyme in the parasite's lifecycle, potentially inhibiting its growth .

- Anti-inflammatory Effects: Like many triterpenoids, isoiguesterin may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

- Antioxidant Properties: Isoiguesterin’s structure allows it to act as a free radical scavenger, which can protect cells from oxidative stress.

Isoiguesterin can be synthesized through various methods:

- Extraction from Natural Sources: It is often isolated from plants known to produce triterpenoids.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler triterpene precursors or related compounds.

- Biotransformation: Microbial fermentation or enzymatic processes can be employed to convert precursor compounds into isoiguesterin.

Isoiguesterin has several applications in the fields of medicine and pharmacology:

- Pharmaceutical Development: Due to its biological activities, isoiguesterin is being investigated for use in developing new drugs, particularly for parasitic infections.

- Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Nutraceuticals: Isoiguesterin may be used as a dietary supplement due to its health-promoting properties.

Studies have explored the interaction of isoiguesterin with various biological targets:

- Enzyme Inhibition: Isoiguesterin has been shown to inhibit specific enzymes involved in metabolic pathways of parasites, such as sterol 14α-demethylase .

- Binding Affinity: Molecular docking studies indicate that isoiguesterin has a strong binding affinity for certain receptor proteins, which enhances its potential as a therapeutic agent .

Isoiguesterin shares structural similarities with several other triterpenoids and sterols. Here are some similar compounds:

Isoiguesterin's uniqueness lies in its specific interactions with biological targets and its potential therapeutic applications against parasitic infections, distinguishing it from other triterpenoids that may not exhibit the same efficacy or specificity.